![molecular formula C24H12Na4O16S8 B1472711 4-スルホチオカルボン酸カリックス[4]アレーンナトリウム塩 CAS No. 211561-04-5](/img/structure/B1472711.png)

4-スルホチオカルボン酸カリックス[4]アレーンナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

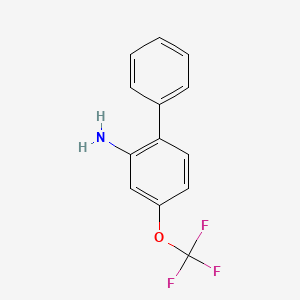

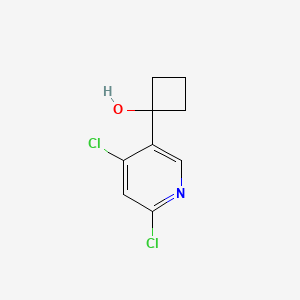

4-Sulfothiacalix[4]arene Sodium Salt is a useful research compound. Its molecular formula is C24H12Na4O16S8 and its molecular weight is 904.8 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Sulfothiacalix[4]arene Sodium Salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Sulfothiacalix[4]arene Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sulfothiacalix[4]arene Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ホストゲスト化学

4-スルホチオカルボン酸カリックス4アレーンナトリウム塩は、ホストゲスト化学において、特にキセノンなどの希ガスとの包接錯体の形成において汎用性のある化合物です 。この化合物の安定な錯体を形成する能力は、超分極化129Xe NMR分光法で利用されます。 この技術は、キセノンに対する化合物の親和性を利用することで、NMRシグナルを強化し、ホストゲスト錯体の詳細な構造解析を可能にします .

環境修復

この化合物は、環境浄化プロセスにおいて、鉛(II)やカドミウム(II)などの重金属の有効なキレート剤として機能します 。これらの有毒金属を結合および隔離する能力は、水処理や土壌修復の取り組みにおいて貴重なものです。

薬物送達システム

製薬研究では、4-スルホチオカルボン酸カリックス4アレーンナトリウム塩は、薬物の溶解性、安定性、生物学的利用能を高める可能性を探求されています 。ネダプラチンなどの薬物と包接錯体を形成し、その送達と治療効果を向上させることができます。

超分子集合体

4-スルホチオカルボン酸カリックス4アレーンナトリウム塩の両親媒性により、さまざまな超分子構造に自己集合することができます 。これらの集合体は、センサーや触媒など、特定の機能を持つナノスケールデバイスや材料を作成するのに役立ちます。

分析化学

分析化学では、この化合物は、選択的な結合特性によるセンシング用途に使用されています 。特定のイオンや分子を検出および定量することができ、化学分析や診断に役立つツールです。

生物医学的用途

この化合物の生体適合性と生体分子と相互作用する能力は、生物医学的用途の候補として位置づけています 。がん化学療法や、酵素模倣体やイオンチャネルなどの生体模倣システムでの使用が研究されています。

作用機序

Target of Action

The primary target of 4-Sulfothiacalix4arene Sodium Salt is xenon (Xe) . Xenon is a chemically inert element that has been known to act as a general anesthetic .

Mode of Action

4-Sulfothiacalix4arene Sodium Salt forms an inclusion complex with xenon . This complex formation is investigated using hyperpolarized 129Xe NMR spectroscopy . The compound’s interaction with xenon results in changes that can be observed in the 129Xe NMR spectra .

Biochemical Pathways

The biochemical pathways affected by 4-Sulfothiacalix4The compound’s interaction with xenon suggests it may influence pathways related to general anesthesia .

Pharmacokinetics

The pharmacokinetics of 4-Sulfothiacalix4It’s worth noting that the compound’s solubility, stability, and bioavailability can be enhanced when it forms an inclusion complex with other compounds .

Result of Action

The molecular and cellular effects of 4-Sulfothiacalix4arene Sodium Salt’s action are primarily observed through changes in the 129Xe NMR spectra . These changes suggest that the compound effectively forms an inclusion complex with xenon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Sulfothiacalix4arene Sodium Salt. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the formation of the inclusion complex with xenon is temperature-dependent .

特性

CAS番号 |

211561-04-5 |

|---|---|

分子式 |

C24H12Na4O16S8 |

分子量 |

904.8 g/mol |

IUPAC名 |

tetrasodium;25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate |

InChI |

InChI=1S/C24H16O16S8.4Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;;;;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |

InChIキー |

LWAHXJLVBWBJLL-UHFFFAOYSA-J |

SMILES |

C1=C2C=C(C=C1SC3=CC(=CC(=C3)S(=O)(=O)[O-])SC4=CC(=CC(=C4)SC5=CC(=CC(=C5)S2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)[O-])SC5=C(C(=CC(=C5)S(=O)(=O)[O-])S2)O)O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-sulfothiacalix[4]arene sodium salt form inclusion complexes with noble gases in an aqueous solution?

A1: Yes, research suggests that 4-sulfothiacalix[4]arene sodium salt can form inclusion complexes with xenon in aqueous solutions. The study utilized hyperpolarized ¹²⁹Xe NMR to investigate this interaction []. While the provided abstract doesn't detail the findings, the title explicitly indicates the formation of an inclusion complex. Further investigation within the full paper would be needed to understand the stability constant and other characteristics of this interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)

![[2-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B1472630.png)

![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride](/img/structure/B1472637.png)

![1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)

![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)

![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)